(Z)-Entacapone is a geometric isomer of Entacapone, a potent and selective inhibitor of the enzyme catechol-O-methyltransferase (COMT). [] While Entacapone primarily exists as the (E)-isomer, the (Z)-isomer is a naturally occurring byproduct of its synthesis and a known degradation product. [, , ] (Z)-Entacapone is considered an impurity during Entacapone manufacturing and is closely monitored for quality control purposes. [, ]
Related Compounds
Entacapone
Compound Description: Entacapone, chemically known as (E)-2-cyano-N,N-diethyl-3-(3,4-dihydroxy-5-nitrophenyl)propenamide, is a drug used for the treatment of Parkinson's disease. It functions as a potent and selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the breakdown of dopamine. Entacapone is typically administered alongside levodopa/carbidopa to prolong the effects of levodopa by preventing its peripheral degradation. [, , , , , , , , , , , , , , , , , , , ]
Relevance: Entacapone is the E-isomer of (Z)-Entacapone. They share the same chemical formula and connectivity of atoms but differ in the spatial arrangement of atoms around the carbon-carbon double bond in the propenamide side chain. This subtle difference in geometry leads to distinct biological activities, with Entacapone being the pharmacologically active isomer. [, , , , , , , , , , , , , ]
Entacapone Stage IV
Compound Description: Entacapone Stage IV, chemically named 1-[2-Cyano-3-(3,4-dihydroxy-5-nitropheyl-1-oxo-2-propenyl piperidine, is an intermediate in the synthesis of Entacapone. []
Relevance: Entacapone Stage IV is structurally similar to (Z)-Entacapone, sharing the same core structure with the 3,4-dihydroxy-5-nitrophenylpropenamide moiety. The primary difference lies in the substitution of the N,N-diethylamino group in (Z)-Entacapone with a piperidine ring in Entacapone Stage IV. This structural similarity makes Entacapone Stage IV a relevant compound when considering the synthesis and potential impurities of (Z)-Entacapone. []
3,4-Dihydroxy-5-nitrobenzaldehyde
Compound Description: 3,4-Dihydroxy-5-nitrobenzaldehyde is a key starting material in the synthesis of Entacapone and its isomers. [, , , , , , , , ]
Relevance: 3,4-Dihydroxy-5-nitrobenzaldehyde forms the core structural unit of (Z)-Entacapone. It provides the catechol moiety, which is essential for the COMT inhibitory activity of (Z)-Entacapone. The aldehyde group in this compound is converted to the propenamide side chain present in (Z)-Entacapone during synthesis. [, , , , , , , , ]
N,N-Dimethylcyanoacetamide
Compound Description: N,N-Dimethylcyanoacetamide is another crucial starting material in the synthesis of Entacapone and its isomers. [, , , , , , , ]
Relevance: N,N-Dimethylcyanoacetamide contributes to the formation of the propenamide side chain in (Z)-Entacapone during synthesis. Specifically, it provides the cyano and amide groups present in the final structure of (Z)-Entacapone. [, , , , , , , ]
Compound Description: (2Z)-2-Cyano-3-(3,4-Dihydroxy-5-Nitrophenyl)-N,N-Diethylpropenamide is identified as the Z-form of entacapone. []
Relevance: This compound appears to be another name for (Z)-Entacapone, highlighting the potential for variations in nomenclature when referring to this specific isomer. []
Glucuronides of Entacapone and (Z)-Entacapone
Compound Description: These are metabolites of entacapone and (Z)-entacapone, respectively. They are formed through the process of glucuronidation, a major metabolic pathway in the body where a glucuronic acid molecule is attached to a drug molecule, typically making it more water-soluble and easier to excrete. [, , , ]
Relevance: The glucuronides of entacapone and (Z)-entacapone are important for understanding the metabolism and elimination of these compounds from the body. The formation of these metabolites can significantly impact the pharmacokinetic profile of entacapone and its isomers. The fact that both entacapone and (Z)-Entacapone undergo glucuronidation underscores the structural similarities between these compounds. [, , , ]
Compound Description: Nitecapone is another COMT inhibitor, structurally similar to entacapone and tolcapone. []
Relevance: Similar to (Z)-Entacapone, nitecapone contains the 3,4-dihydroxy-5-nitrophenyl moiety, which is crucial for COMT inhibition. This highlights a class of compounds with shared structural features and similar biological activity. The presence of this pharmacophore in various COMT inhibitors suggests its importance in binding to and inhibiting the COMT enzyme. []
Compound Description: Tolcapone is a COMT inhibitor, structurally related to entacapone, used in the treatment of Parkinson's disease. It also inhibits the enzyme COMT, which breaks down dopamine, a neurotransmitter essential for controlling movement. [, ]
Relevance: Like (Z)-Entacapone, tolcapone contains the 3,4-dihydroxy-5-nitrophenyl group, indicating a shared pharmacophore responsible for their COMT inhibitory activity. This structural similarity places (Z)-Entacapone in a category of compounds designed to target and inhibit COMT, underscoring its potential therapeutic relevance in Parkinson's disease. The structural similarities and shared biological activity between tolcapone and (Z)-Entacapone highlight the importance of the 3,4-dihydroxy-5-nitrophenyl group in designing effective COMT inhibitors. [, ]
O-methylated Entacapone
Compound Description: O-methylated Entacapone is a product of the methylation of the catechol hydroxyl groups in entacapone. This reaction is typically catalyzed by the enzyme catechol-O-methyltransferase (COMT). []
Relevance: While not directly synthesized from (Z)-Entacapone, the potential for O-methylation is a shared characteristic due to the presence of the catechol group in both compounds. This methylation can significantly impact the biological activity of these compounds, as it is a key mechanism for regulating catecholamine levels. The possibility of O-methylation highlights the importance of COMT in the metabolism of both entacapone and (Z)-Entacapone. []
N-dealkylated Entacapone
Compound Description: N-dealkylated entacapone is a metabolite of entacapone, formed by the removal of one or both ethyl groups from the nitrogen atom in the propenamide side chain. []
Relevance: Although N-dealkylated entacapone is specifically mentioned as a metabolite of entacapone, the structural similarity of the propenamide side chain in (Z)-Entacapone suggests that it could also undergo N-dealkylation. This metabolic pathway could potentially affect the pharmacological activity and duration of action of both compounds. []
1,2-dihydroxy-4-nitrobenzene
Compound Description: 1,2-dihydroxy-4-nitrobenzene is a chemical compound used in the synthesis of various organic compounds, including pharmaceuticals. []
Relevance: This compound shares the 3,4-dihydroxy-5-nitrophenyl moiety with (Z)-Entacapone, highlighting a common structural feature. This structural motif is often found in compounds with biological activity, particularly in the context of catecholamine metabolism. The shared structural element emphasizes the significance of this specific chemical group in medicinal chemistry. []
Compound Description: These are metabolites of 1,2-dihydroxy-4-nitrobenzene formed by the addition of a glucuronic acid molecule to the compound. []
Relevance: While these metabolites are specifically related to 1,2-dihydroxy-4-nitrobenzene, their formation through glucuronidation parallels the metabolism of (Z)-Entacapone, which also forms glucuronide metabolites. This shared metabolic pathway highlights the body's approach to detoxifying and eliminating structurally similar compounds containing the 3,4-dihydroxy-5-nitrophenyl moiety. []
Classification
Cis-Entacapone is classified as a pharmaceutical compound and falls under the category of COMT inhibitors. Its chemical structure is defined as 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide, with the cis configuration specifically denoting its stereochemistry.
Synthesis Analysis
The synthesis of cis-Entacapone typically occurs as a byproduct during the production of trans-Entacapone. Various methods have been reported for synthesizing Entacapone, including:
Nitration Reaction: This involves the nitration of vanillin to produce 3-methoxy-4-hydroxy-5-nitrobenzaldehyde, which is subsequently demethylated to yield 3,4-dihydroxy-5-nitrobenzaldehyde. The final step involves reacting this compound with N,N-diethylcyanoacetamide to produce Entacapone.
Amine-Mediated Demethylation: Another method employs amine-mediated demethylation under mild conditions to convert precursor compounds into Entacapone, minimizing side reactions that could lead to the formation of the cis isomer.
Crystallization Techniques: The purification process often includes crystallization from solvents such as acetic acid and toluene, where control over temperature and solvent composition can influence the ratio of cis to trans isomers present in the final product.
Technical Parameters
Yield and Purity: Methods have been optimized to achieve high yields (greater than 90%) and purities (over 99%) for trans-Entacapone while controlling cis-Entacapone content to below 0.5%.
Reflux Conditions: Typical reflux conditions involve heating mixtures for several hours while monitoring reaction completion via thin-layer chromatography.
Molecular Structure Analysis
Cis-Entacapone features a complex molecular structure characterized by its specific stereochemistry. The structural formula can be represented as follows:
C16H18N2O5
Key Structural Features
Stereochemistry: The cis configuration affects the spatial arrangement of functional groups, potentially influencing its interaction with biological targets.
Functional Groups: The molecule contains multiple hydroxyl groups, a cyano group, and a nitro group, which are critical for its biological activity.
Analytical Techniques
The molecular structure has been confirmed using various analytical methods including:
Nuclear Magnetic Resonance Spectroscopy (NMR)
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
X-ray Crystallography
Chemical Reactions Analysis
Cis-Entacapone participates in various chemical reactions primarily related to its function as a COMT inhibitor. Key reactions include:
Enzymatic Inhibition: As a COMT inhibitor, cis-Entacapone competes with catecholamines for binding sites on the enzyme, thereby preventing their methylation and increasing their availability in the central nervous system.
Metabolic Pathways: Both isomers undergo metabolic transformations in vivo, which can lead to different pharmacokinetic profiles.
Technical Details
The efficacy of cis-Entacapone in inhibiting COMT has been shown to be comparable to that of trans-Entacapone, despite differences in their physical properties.
Mechanism of Action
Cis-Entacapone functions by inhibiting catechol-O-methyltransferase, an enzyme responsible for the methylation of catecholamines such as dopamine. This inhibition leads to increased levels of dopamine in the synaptic cleft, enhancing dopaminergic signaling.
Mechanistic Insights
Physical and Chemical Properties Analysis
Cis-Entacapone exhibits distinct physical and chemical properties that influence its application:
Property
Value
Molecular Weight
318.33 g/mol
Solubility
Practically insoluble in water
Melting Point
Approximately 120°C
Partition Coefficient
Log P = 1.5
Stability
Cis-Entacapone is sensitive to light and moisture, necessitating careful storage conditions to maintain stability over time.
Applications
Cis-Entacapone primarily finds application in pharmacology as a COMT inhibitor used alongside other Parkinson's disease treatments. Its role enhances the effectiveness of levodopa therapy by prolonging its action and reducing fluctuations in drug levels.
Research Applications
Ongoing research explores:
The comparative efficacy of cis vs. trans isomers.
Potential new formulations that maximize therapeutic benefits while minimizing side effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A NR4A1 (Nur77) antagonist that exhibit potent anticancer activity in pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells. DIM-C-pPhCO2Me decreases expression of PAX3-FOXO1A and β1-integrin proteins in Rh30 rhabdomyosarcoma and MDA-MB-231 breast cancer cells. DIM-C-pPhCO2Me inhibits migration of Rh30 and MDA-MB-231 cancer cells. DIM-C-pPhCO2Me is a novel nr4a1 (nur77) antagonist, exhibiting potent anticancer activity in pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells
C-DIM5 is a para-phenyl-substituted diindolylmethane (C-DIM) and an agonist of the orphan receptor nuclear receptor-related protein 77 (Nur77). It selectively activates Nur77 over peroxisome proliferator receptor γ (PPARγ) in reporter assays when used at a concentration of 20 μM. C-DIM5 (10, 15, and 20 μM) inhibits growth of and induces apoptosis in L3.6pL pancreatic cancer cells. It stabilizes nuclear localization of Nur77 and Nurr1 and reduces secretion of the pro-inflammatory cytokines IL-2, IL-6, IL-12p70, CCL2, and CCL5 in primary mouse astrocytes. Oral administration of C-DIM5 (50 mg/kg) prevents loss of dopaminergic neurons in the substantia nigra pars compacta and striatal dopamine terminals in a mouse model of Parkinson's disease induced by MPTP. DIM-C-pPhOCH3 is a Nur77 agonist. It has been shown to induce apoptosis in cancer cell lines and long-term potentiation in hippocampal slices and long-term contextual fear memory in an in vivo mouse mode.
C-DIM8 is a para-phenyl-substituted diindolylmethane (C-DIM) and an antagonist of the orphan receptor nuclear receptor-related protein 77 (Nur77). It inhibits reporter gene expression induced by the Nur77 agonist C-DIM5 in PANC-28 cells when used at a concentration of 20 µM. C-DIM8 (10, 15, and 20 µM) reduces expression of BIRC5, the gene encoding survivin, in PANC-1 pancreatic cancer cells. In vivo, C-DIM8 (30 mg/kg) induces tumor cell apoptosis and reduces tumor volume in an L3.6pl pancreatic carcinoma mouse xenograft model. DIM-C-pPhOH is a Nur77 Antagonist. DIM-C-pPhOH inhibits lung cancer cell and tumor growth in a metastasis model.
CPG-52364 a small molecule TLR7/8/9 antagonist, has recently completed phase 1 clinical trial for SLE therapy. Toll-like receptors (TLRs) are a family of type I transmembrane receptors and the central components of the innate immune system. Human TLR3, TLR7, TLR8, and TLR9 are expressed on endosomal membranes in the cells and recognize pathogenderived nucleic acid molecular patterns.5 However, recognition of endogenous immune complexes containing self-nucleic acids as PAMPs or DAMPs contributes to certain autoimmune diseases, such as systemic lupus erythematosus (SLE), psoriasis,7 arthritis, and multiple sclerosis.8 Therefore, inhibition of these recognition signals is expected to have therapeutic value.
Dimepiperate is a systemic, thiocarbamate herbicide used for the control of barnyard grass in flooded rice fields. Dimepiperate is a monothiocarbamic ester and a piperidinecarboxylate ester.